An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-methoxy-1,3,5-triazine
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-methoxy-1,3,5-triazine
Disclaimer: Publicly available, in-depth technical information specifically for 2-Chloro-4-methoxy-1,3,5-triazine (CAS No. 112667-87-5) is limited. This guide provides the available data for the target compound and pertinent information from closely related analogues, namely 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine, to offer a comprehensive overview based on current knowledge. The synthesis described herein is a proposed pathway based on established principles of triazine chemistry.
Core Chemical Properties
Derivatives of 1,3,5-triazine are a class of heterocyclic compounds with a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their reactivity is primarily dictated by the substituents on the triazine ring. The presence of a chlorine atom makes the molecule susceptible to nucleophilic substitution, a key feature in its synthetic utility.
Physicochemical Data
Quantitative data for 2-Chloro-4-methoxy-1,3,5-triazine is scarce. The table below summarizes the available data for the target compound and a closely related precursor, 2,4-dichloro-6-methoxy-1,3,5-triazine, for comparative purposes.
| Property | 2-Chloro-4-methoxy-1,3,5-triazine | 2,4-Dichloro-6-methoxy-1,3,5-triazine |
| CAS Number | 112667-87-5[1][2][3][4][5] | 3638-04-8[6][7] |
| Molecular Formula | C₄H₄ClN₃O[1][2][3] | C₄H₃Cl₂N₃O[8] |
| Molecular Weight | 145.55 g/mol [1][2] | 179.99 g/mol |
| Appearance | Not specified | Colorless to pale yellow crystalline solid[8] |
| Melting Point | Not specified | 86-88 °C[7][9] |
| Boiling Point | Not specified | 132-134 °C at 49 mmHg[7][9] |
| Density | Not specified | 1.538 g/cm³ (Predicted)[9] |
| Purity | 95%[2] | Not specified |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[1] | Under inert gas (nitrogen or Argon) at 2-8°C[9] |
Spectroscopic Data
Reactivity and Synthetic Applications
The reactivity of chlorotriazines is characterized by the facile nucleophilic substitution of the chlorine atoms. The triazine ring is electron-deficient, which activates the carbon-chlorine bond towards attack by nucleophiles. The substitution of chlorine atoms on the triazine ring is a stepwise process, with the reactivity of the remaining chlorine atoms decreasing after each substitution.
2-Chloro-4-methoxy-1,3,5-triazine is a versatile intermediate in organic synthesis. The remaining chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.
The closely related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is widely used as a coupling reagent in peptide synthesis and in the formation of amides, esters, and anhydrides from carboxylic acids.[12][13][14][15][16][17] It is also used in the synthesis of various substituted triazines.[18][19][20][21]
Proposed Synthesis of 2-Chloro-4-methoxy-1,3,5-triazine
A logical synthetic route to 2-Chloro-4-methoxy-1,3,5-triazine starts from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a two-step nucleophilic substitution.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine
-
Dissolve cyanuric chloride in a suitable organic solvent (e.g., acetone, THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add one equivalent of sodium methoxide in methanol to the stirred solution.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir for a specified time at low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-chloro-4-methoxy-1,3,5-triazine
Due to the deactivating effect of the methoxy group, the second substitution to replace a chlorine with a hydrogen (reduction) would require specific reducing agents that are compatible with the triazine ring and the remaining chloro and methoxy substituents. Alternatively, a second nucleophilic substitution with a different nucleophile could be performed at a higher temperature. The precise conditions would require experimental optimization.
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis of 2-Chloro-4-methoxy-1,3,5-triazine.
Logical Reactivity Pathway
The core reactivity of 2-Chloro-4-methoxy-1,3,5-triazine involves the nucleophilic displacement of the remaining chlorine atom. This allows for the introduction of a second, different substituent onto the triazine ring, leading to asymmetrically substituted triazines. The methoxy group can also potentially be displaced under harsher conditions or by specific reagents.
The following diagram illustrates the general reactivity of this triazine derivative.
Caption: General reactivity of 2-Chloro-4-methoxy-1,3,5-triazine.
Safety and Handling
Halogenated triazines should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Chloro-4-methoxy-1,3,5-triazine is a potentially useful, though not widely documented, synthetic intermediate. Its chemical properties can be largely inferred from the well-established chemistry of other substituted chlorotriazines. The primary utility of this compound lies in its ability to undergo nucleophilic substitution to create a diverse range of asymmetrically substituted 1,3,5-triazine derivatives. Further research and publication of its detailed properties and reactivity would be beneficial to the scientific community.
References
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